molecular formula C13H11N3O B105585 3-Methoxy-1-phenazinamine CAS No. 18450-06-1

3-Methoxy-1-phenazinamine

Cat. No. B105585
CAS RN: 18450-06-1
M. Wt: 225.25 g/mol
InChI Key: RYMYEMJNPWTUNT-UHFFFAOYSA-N
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Description

3-Methoxy-1-phenazinamine, also known as MPA, is a heterocyclic organic compound that belongs to the phenazine family. It is a red-orange crystalline solid that is soluble in water and organic solvents. MPA has been widely used in scientific research due to its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of 3-Methoxy-1-phenazinamine is based on its ability to undergo redox reactions. 3-Methoxy-1-phenazinamine can exist in two forms: the oxidized form (3-Methoxy-1-phenazinamine+) and the reduced form (3-Methoxy-1-phenazinamine). The 3-Methoxy-1-phenazinamine+/3-Methoxy-1-phenazinamine redox couple has a standard potential of +0.83 V, which makes it a good redox indicator. 3-Methoxy-1-phenazinamine can also act as a photosensitizer, absorbing light energy and transferring it to other molecules to induce photochemical reactions.

Biochemical And Physiological Effects

3-Methoxy-1-phenazinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). 3-Methoxy-1-phenazinamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their membrane potential. Additionally, 3-Methoxy-1-phenazinamine has been used to investigate the redox properties of various biological systems, including enzymes and proteins.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methoxy-1-phenazinamine in lab experiments is its ability to act as a redox indicator and a photosensitizer. This makes it a versatile tool for investigating various biological systems. However, one limitation of using 3-Methoxy-1-phenazinamine is its potential toxicity. 3-Methoxy-1-phenazinamine has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Methoxy-1-phenazinamine. One area of interest is its potential anti-cancer properties. Further studies could investigate the mechanism of action of 3-Methoxy-1-phenazinamine in inducing apoptosis in cancer cells and its potential use as a therapeutic agent. Another area of interest is the use of 3-Methoxy-1-phenazinamine as a photosensitizer in photodynamic therapy. Additionally, 3-Methoxy-1-phenazinamine could be used to investigate the redox properties of various biological systems, including enzymes and proteins.

Synthesis Methods

The synthesis of 3-Methoxy-1-phenazinamine involves the condensation of 3-nitrosophenol with aniline in the presence of a reducing agent such as zinc dust. The resulting product is then oxidized with potassium permanganate to yield 3-methoxy-1-phenazinamine. The overall reaction can be represented as follows:

Scientific Research Applications

3-Methoxy-1-phenazinamine has been used in scientific research as a redox indicator, a fluorescent probe, and a photosensitizer. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. 3-Methoxy-1-phenazinamine has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, 3-Methoxy-1-phenazinamine has been used as a tool to investigate the redox properties of various biological systems.

properties

CAS RN

18450-06-1

Product Name

3-Methoxy-1-phenazinamine

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

3-methoxyphenazin-1-amine

InChI

InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3

InChI Key

RYMYEMJNPWTUNT-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N

synonyms

3-Methoxy-1-phenazinamine

Origin of Product

United States

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